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molecular formula C7H5ClN2 B022810 4-Chloro-7-azaindole CAS No. 55052-28-3

4-Chloro-7-azaindole

Cat. No. B022810
M. Wt: 152.58 g/mol
InChI Key: HNTZVGMWXCFCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560551B2

Procedure details

The title compound was prepared according to the procedure described in WO2003082289A1. A solution of azaindole N-oxide (6.82 g, 51.0 mmol) in DMF (36.0 ml, 470 mmol) was heated to 50° C. Methanesulfonyl chloride (11.0 ml, 137 mmol) was added to the heated solution at such a rate as to maintain the reaction temperature at 65 to 75° C. The resulting mixture was heated at 68-77° C. until the reaction was judged complete by RPLC. The total reaction time was 4 hours. The reaction was cooled to rt and quenched with water (10 mL). The mixture was cooled to 5° C. 10 N NaOH solution was added to raise the pH of the solution to 7. The resulting slurry was warmed to rt, agitated for 1 h, and then filtered to collect the product. The product was washed with additional water and dried under vacuum. Rusty solid, 4-chloro-1H-pyrrolo[2,3-b]pyridine was collected. 1H NMR (Bruker, 400 MHz, DMSO-d6) 12.0 (br s, 1H), 8.19 (d, J=5.4 Hz, 1H), 7.60 (t, J=3.0 Hz, 1H), 7.20 (d, J=5.0 Hz, 1H), 6.52 (d, J=3.0 Hz, 1H).
Quantity
6.82 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])NC=C2[C:9]=1[CH:8]=[CH:7][CH:6]=[CH:5]2.C[N:12]([CH:14]=O)[CH3:13].CS([Cl:20])(=O)=O>>[Cl:20][C:6]1[CH:5]=[CH:14][N:12]=[C:13]2[NH:1][CH:9]=[CH:8][C:7]=12

Inputs

Step One
Name
Quantity
6.82 g
Type
reactant
Smiles
[N+]=1(NC=C2C=CC=CC12)[O-]
Name
Quantity
36 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 (± 5) °C
Stirring
Type
CUSTOM
Details
agitated for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 68-77° C. until the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
CUSTOM
Type
CUSTOM
Details
quenched with water (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5° C
ADDITION
Type
ADDITION
Details
10 N NaOH solution was added
TEMPERATURE
Type
TEMPERATURE
Details
to raise the pH of the solution to 7
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was warmed to rt
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the product
WASH
Type
WASH
Details
The product was washed with additional water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
Rusty solid, 4-chloro-1H-pyrrolo[2,3-b]pyridine was collected

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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